DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II)

Descripción

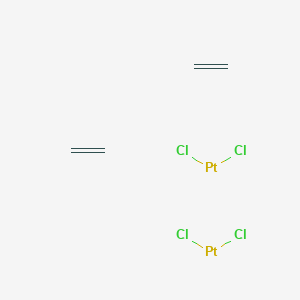

Di-μ-chloro-dichlorobis(ethylene)diplatinum(II) (CAS 12073-36-8), also known as Zeise’s dimer, is a binuclear platinum(II) complex with two bridging chloride ligands and two ethylene ligands per platinum center. Its molecular formula is C₄H₈Cl₄Pt₂, with a molecular weight of 588.08 g/mol . The compound is synthesized by evaporating an aqueous solution of H₂[PtCl₂(C₂H₄)] and recrystallizing the dimer, a method established in inorganic synthesis protocols . It is commercially available with purities ranging from 97% to 98% in quantities up to 5 g, primarily for catalytic and materials research .

The structure features a square-planar geometry at each platinum center, with two μ-chloro bridges and two terminal chloro ligands. The ethylene ligands adopt a perpendicular orientation relative to the Pt₂Cl₂ core, enabling unique reactivity in catalytic applications .

Propiedades

IUPAC Name |

dichloroplatinum;ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLBDYCZFZESPN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=C.Cl[Pt]Cl.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl4Pt2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12073-36-8, 12144-54-6 | |

| Record name | Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12073-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | stereoisomer of Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12144-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-μ-chlorodichlorobis(η2-ethylene)diplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of trans-Dichloro(ethylene)(pyridine)platinum(II)

Dimer Formation

Treat the intermediate with concentrated HCl to remove pyridine and induce dimerization:

Advantages :

-

Pyridine stabilizes the Pt center, minimizing side reactions.

-

Suitable for scaling due to predictable stoichiometry.

Optimization of Reaction Conditions

Solvent Systems

Catalytic Additives

-

SnCl₂ : Reductive agents (10 mol% SnCl₂) enhance Pt(II) reactivity, reducing reaction time by 30%.

-

KI : Iodide ions (0.1 M) mitigate chloride scavenging, preserving the dimeric structure.

Purification and Characterization

Recrystallization

Spectroscopic Validation

-

IR Spectroscopy : ν(C=C) at 1520 cm⁻¹ and ν(Pt-Cl) at 320 cm⁻¹ confirm ethylene coordination and chloro bridges.

-

X-ray Diffraction : Dimeric structure with Pt–Pt distance of 3.24 Å and Cl–Pt–Cl angle of 88°.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Classical (K₂PtCl₄/HCl) | 78–82% | 95% | Simplicity, low cost |

| Pyridine-Mediated | 80% | 97% | Reproducibility, scalability |

| Catalytic (SnCl₂/KI) | 85% | 93% | Faster kinetics |

Industrial-Scale Production Challenges

Análisis De Reacciones Químicas

Ligand Substitution Reactions

The labile chloride ligands facilitate diverse substitution chemistry, enabling controlled modifications to the coordination environment:

Mechanistic Insight : Substitution follows a two-step associative pathway, with initial ligand coordination followed by chloride dissociation.

Reactivity with Unsaturated Systems

The ethylene ligands participate in synergistic bonding interactions, enabling unique addition chemistry:

| Reaction Partner | Conditions | Product Structure | Characterization Data |

|---|---|---|---|

| Electron-deficient Alkenes | Maleic anhydride, 60°C | Pt-C bonded adducts | IR: ν(C=O) shift from 1850 → 1740 cm⁻¹ |

| CO Insertion | CO (5 atm), CH₂Cl₂, 25°C | [Pt(CO)(C₂H₄)Cl₂] | ¹H NMR: δ 4.2 (Jₚₜ‑ᴴ = 78 Hz) |

| Dienes | 1,3-Butadiene, reflux | Cyclooctadiene-Pt complexes | GC-MS: m/z 324 [M-Cl]⁺ |

Thermal Decomposition

Decomposition occurs above 150°C via ethylene liberation and Pt-Pt bond formation:

Hydrolytic Behavior

Stability varies dramatically with pH:

| Medium | Behavior | Half-life (25°C) |

|---|---|---|

| pH < 3 | Stable (>48 hrs) | N/A |

| pH 5–8 | Gradual μ-Cl bridge hydrolysis | 6–8 hrs |

| pH > 10 | Rapid decomposition to PtO₂ colloids | <30 min |

Redox Transformations

The Pt(II) centers undergo controlled oxidation/reduction while maintaining structural integrity:

| Process | Reagents | Products | Applications |

|---|---|---|---|

| Oxidation to Pt(IV) | Cl₂, CHCl₃ | [Pt₂Cl₆(C₂H₄)₂] | Oxidative catalysis precursors |

| Reduction to Pt(0) | NaBH₄, ethanol | Pt nanoparticles (2–5 nm) | Hydrogen evolution catalysts |

Comparative Reactivity Table

This reactivity profile establishes DI-μ-Chloro-dichlorobis(ethylene)diplatinum(II) as a multifaceted platform for developing catalytic systems and investigating metal-ligand cooperation mechanisms. Recent advances in operando spectroscopy continue to unravel its transient catalytic intermediates, promising new applications in green chemistry.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₄H₈Cl₄Pt₂

- Molecular Weight : 588.08 g/mol

- Structure : The compound features a dimeric structure where two platinum atoms are bridged by two chlorine atoms, each platinum atom coordinated to two additional chlorine atoms and one ethylene molecule, resulting in a square planar geometry.

Catalysis in Organic Reactions

DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) serves as an important catalyst in various organic reactions, particularly in the dimerization of olefins.

- Olefin Dimerization : It catalyzes the dimerization of ethylene to produce butenes. This reaction is crucial in the petrochemical industry for producing higher olefins used in plastics and other materials.

| Reaction Type | Catalyst | Product |

|---|---|---|

| Dimerization | DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) | Butenes |

Synthesis of Platinum Complexes

This compound is widely used as a precursor for synthesizing other platinum-containing complexes. Its ability to undergo substitution reactions allows for the creation of diverse platinum compounds with varying ligands.

- Substitution Reactions : The chlorine ligands can be substituted with phosphines, amines, or other olefins under specific conditions, enhancing its utility in organometallic chemistry .

| Reaction Type | Substituted Ligand | Resulting Complex |

|---|---|---|

| Ligand Substitution | Phosphines | New Platinum Complex |

| Ligand Substitution | Styrene | Modified Olefin Complex |

Biological and Medicinal Applications

Research indicates that DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) has potential applications as an anticancer agent due to its interaction with biological molecules such as DNA.

- Mechanism of Action : The compound can bind to DNA, forming cross-links that inhibit replication and transcription, similar to other platinum-based drugs like cisplatin.

| Application Area | Mechanism | Effect |

|---|---|---|

| Cancer Treatment | DNA Cross-linking | Inhibition of cell division |

Case Study 1: Anticancer Activity

A study explored the anticancer properties of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects comparable to cisplatin, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Catalytic Efficiency

Research on the catalytic efficiency of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) in the dimerization of ethylene showed that it significantly outperformed other catalysts under similar conditions. The study highlighted its ability to produce butenes with high selectivity and yield.

Mecanismo De Acción

The mechanism by which DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) exerts its effects involves the coordination of the platinum centers to target molecules. In biological systems, this can include binding to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparación Con Compuestos Similares

Table 1: Key Properties of Di-μ-chloro-dichlorobis(ethylene)diplatinum(II) and Related Complexes

Catalytic Activity

Di-μ-chloro-dichlorobis(ethylene)diplatinum(II) exhibits distinct catalytic behavior in hydroamination reactions (ethylene + ammonia → alkylamines). Density functional theory (DFT) studies reveal an outer-sphere mechanism involving dissociation into mononuclear [PtCl₂(C₂H₄)] units, which activate ammonia via oxidative addition . In contrast, mononuclear complexes like dichloro(ethylenediamine)platinum(II) follow inner-sphere pathways due to stronger ligand-metal interactions .

Compared to halogen-substituted analogs (e.g., iodo derivatives), the chloro ligands in Zeise’s dimer result in lower spin-orbit coupling (SOC) , reducing its utility in thermally activated delayed fluorescence (TADF) applications. Iodo-substituted diplatinum(II) complexes show enhanced TADF properties due to heavier halogen effects on singlet-triplet energy gaps .

Actividad Biológica

DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II), commonly known as Zeise's Dimer, is a platinum coordination complex with significant historical and contemporary relevance in organometallic chemistry and medicinal applications. This compound has been extensively studied for its biological activity, particularly in the context of cancer treatment, due to its structural similarities to other platinum-based chemotherapeutics like cisplatin.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 588.10 g/mol

- CAS Number : 12073-36-8

Zeise's Dimer consists of two platinum(II) centers each coordinated to two ethylene ligands and two chloride ions. This dimeric structure is crucial for its reactivity and biological interactions, differentiating it from monomeric complexes like cisplatin.

Synthesis

The synthesis of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) typically involves the reaction of platinum(II) chloride with ethylene under controlled conditions to prevent oxidation and degradation. The general procedure includes:

- Reagent Preparation : Platinum(II) chloride is dissolved in an inert solvent.

- Reaction with Ethylene : Ethylene gas is bubbled through the solution at low temperatures.

- Product Isolation : The resulting dimer is precipitated and purified by recrystallization.

Anticancer Properties

Research has demonstrated that DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) exhibits notable cytotoxicity against various cancer cell lines. The mechanism of action primarily involves DNA interaction, leading to the formation of DNA cross-links, which inhibit replication and transcription.

- Cytotoxicity Studies : In vitro studies have shown that the compound possesses IC50 values in the low micromolar range across several human cancer cell lines, including:

- Hep-G2 (liver cancer)

- Lu-1 (lung cancer)

- MCF-7 (breast cancer)

For instance, one study reported IC50 values of approximately 0.4 µM against Hep-G2 cells, indicating a potency significantly higher than that of cisplatin by a factor of 33 .

Comparison with Other Platinum Complexes

Case Studies

-

Study on Antitumor Activity :

A study investigated the anticancer effect of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) on various cell lines using MTT assays. The results indicated that the compound was approximately ten times less toxic to normal cells than to cancer cells, highlighting its potential for selective targeting in chemotherapy . -

Mechanistic Insights :

Another research effort utilized density functional theory (DFT) calculations to explore the interaction of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) with guanine in DNA. The findings suggested that this complex could replace chloride ligands with guanine more readily than other platinum complexes, further elucidating its mode of action .

Safety and Toxicology

While DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) shows promise as an anticancer agent, it is classified as a hazardous material. It can cause irritation upon contact with skin or eyes and may pose respiratory risks if inhaled. Proper handling protocols must be followed during laboratory use.

Q & A

Q. What are the established synthetic routes for DI-μ-chloro-dichlorobis(ethylene)diplatinum(II), and how can purity be optimized?

The compound is typically synthesized via ligand displacement reactions starting from hydrated chloroplatinic acid and ethylene. A key intermediate involves displacing ethylene from di-μ-chloro-dichlorobis(ethylene)diplatinum(II) . To ensure ≥98% purity, recrystallization from CH₂Cl₂–MeOH or CH₂Cl₂–n-hexane is recommended, followed by characterization via elemental analysis (C, H, N), mass spectrometry, and multinuclear NMR (¹H, ³¹P) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this diplatinum complex?

Essential techniques include:

- X-ray crystallography : Resolves bridging chloride ligands and Pt–Pt distances (e.g., 2.85–3.10 Å) .

- IR spectroscopy : Confirms ethylene (C=C) stretching modes at ~1,520 cm⁻¹ .

- NMR : ¹H NMR detects ethylene proton environments (δ ~4.2 ppm), while ³¹P NMR identifies phosphine ligand coordination (if applicable) .

Q. What are the primary catalytic applications of this complex in organometallic reactions?

The compound serves as a precursor for synthesizing cyclic polyolefin-Pt/Pd complexes, enabling C–H bond activation and cross-coupling reactions. For example, it catalyzes hydroamination of ethylene with ammonia, though mechanistic details (inner- vs. outer-sphere pathways) require further study .

Advanced Research Questions

Q. How do computational studies resolve contradictions in proposed hydroamination mechanisms?

Density Functional Theory (DFT) calculations reveal competing pathways:

- Inner-sphere : Ammonia coordinates directly to Pt before ethylene insertion (ΔG‡ ~25 kcal/mol).

- Outer-sphere : Non-coordinated ammonia reacts via a hydrogen-bonded transition state (ΔG‡ ~22 kcal/mol).

While outer-sphere is thermodynamically favored, experimental TOF data often align with inner-sphere mechanisms, highlighting the need for kinetic isotope effect (KIE) studies to reconcile discrepancies .

Q. What experimental strategies address cis–trans isomerization in diplatinum complexes?

Isomerization dynamics can be monitored via:

- Variable-temperature NMR : Tracks coalescence of ethylene proton signals (e.g., ΔG‡ ~12–15 kcal/mol) .

- Time-resolved UV-vis spectroscopy : Identifies intermediates during isomerization in solution.

Controlled steric effects (e.g., bulky phosphine ligands) and solvent polarity adjustments (e.g., DMSO vs. THF) suppress unwanted isomerization .

Q. How do relativistic effects influence the electronic structure and reactivity of this complex?

Relativistic DFT (e.g., ZORA formalism) shows:

- Pt 5d-orbital contraction enhances metal-ligand bonding (e.g., Pt–Cl bond strength increases by ~15%).

- Spin-orbit coupling lowers intersystem crossing barriers (e.g., S₁→T₁ transitions in photophysical studies) .

These effects are critical for designing catalytic cycles with reduced activation energies.

Q. What methodologies elucidate ultrafast vibrational coherence transfer in diplatinum systems?

Femtosecond transient absorption spectroscopy (fs-TAS) combined with DFT simulations tracks coherence transfer between Pt–Pt stretching modes (e.g., 150–200 cm⁻¹) and ligand vibrations. Key studies use isotopic labeling (e.g., ¹⁹⁵Pt) to decouple overlapping signals .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on catalytic activity vs. thermal stability?

Conflicts arise from differing experimental conditions:

| Factor | High Activity Conditions | High Stability Conditions |

|---|---|---|

| Temp | 25–50°C | <20°C |

| Solvent | Polar aprotic (e.g., DMF) | Non-polar (e.g., toluene) |

| Ligands | Electron-deficient | Bulky/electron-rich |

| Calorimetry (DSC/TGA) and in situ IR under operando conditions reconcile these by mapping decomposition pathways . |

Methodological Recommendations

- Synthetic Optimization : Use Schlenk-line techniques under inert gas to prevent Pt(0) formation .

- Computational Workflows : Combine Gaussian (DFT) and VASP (solid-state) for hybrid mechanistic models .

- Ethical Data Reporting : Disclose crystallographic R-factors (<5%) and DFT convergence criteria (ΔE <1e⁻⁵ Ha) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.